molecular formula C15H19N3O3 B2920339 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 868680-34-6

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2920339
CAS No.: 868680-34-6
M. Wt: 289.335
InChI Key: FMLFXHVLCMNOLM-UHFFFAOYSA-N
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Description

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic acetamide derivative featuring a 4-ethyl-2,3-dioxopiperazine ring linked to a para-methylphenyl group via an acetamide bridge. The 4-methylphenyl group and dioxopiperazine moiety are critical structural motifs that may influence receptor binding, solubility, and metabolic stability.

Properties

IUPAC Name

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-17-8-9-18(15(21)14(17)20)10-13(19)16-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLFXHVLCMNOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide typically involves the reaction of 4-ethyl-2,3-dioxopiperazine with N-(4-methylphenyl)acetamide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into more reduced forms.

    Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized piperazine derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide may have various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Diversity in Acetamide Derivatives

Acetamide derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name/Structure Key Substituents Biological Activity Reference
Target Compound : 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide 4-Ethyl-2,3-dioxopiperazine; 4-methylphenyl Hypothesized activity (based on analogs)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide Bromophenyl, pyridazinone, 4-methoxybenzyl FPR2 agonist; activates neutrophils
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide 4-Methylphenyl, thiazolidinone Antitumor (renal cell adenocarcinoma)
2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 868680-50-6) 3-Methoxyphenyl, dioxopiperazine Structural analog (activity uncharacterized)
N-(4-Methoxyphenyl)acetamide 4-Methoxyphenyl, sulfanyl-aminophenyl Antimicrobial (crystal structure reported)

Key Findings from Analog Studies

Role of the 4-Methylphenyl Group
  • Antitumor Activity: In thiazolidinone derivatives (e.g., N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide), the 4-methylphenyl group induces G1 cell cycle arrest and apoptosis in renal cancer cells (769-P) . This suggests that the 4-methylphenyl substituent in the target compound may enhance cytotoxicity or antiproliferative effects.
Impact of Piperazine/Dioxopiperazine Moieties
  • Receptor Specificity: Pyridazinone analogs with piperazine-like structures (e.g., FPR2 agonists in ) demonstrate that the dioxopiperazine ring can modulate receptor binding.
Substituent Position and Bioactivity
  • Para vs. Meta Substitution : The target compound’s 4-methylphenyl group contrasts with the 3-methoxyphenyl group in its closest structural analog (CAS 868680-50-6, ). Para-substituted aryl groups often exhibit stronger receptor affinity due to steric and electronic effects, as seen in FPR2 agonists (para-bromophenyl in ) .

Biological Activity

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and synthesis, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H17N3O5C_{15}H_{17}N_{3}O_{5} with a molar mass of 319.31 g/mol. Its structural representation is critical for understanding its biological activity.

PropertyValue
Molecular FormulaC15H17N3O5
Molar Mass319.31 g/mol
Melting Point205 °C (dec.)

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, the compound has been evaluated as a key intermediate in the synthesis of cefoperazone, a third-generation cephalosporin antibiotic. Studies show that cefoperazone demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

In vitro studies have demonstrated that compounds related to this structure can inhibit tumor cell growth. Specifically, derivatives have shown efficacy against various cancer cell lines, including HL60 (human promyelocytic leukemia) and MCF7 (breast cancer), suggesting potential as anticancer agents .

The proposed mechanism involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), similar to other beta-lactam antibiotics. Additionally, the compound's structure allows for interactions with specific enzyme targets in cancer pathways, leading to apoptosis in malignant cells .

Case Studies

  • Cefoperazone Synthesis : The synthesis of cefoperazone from this compound has been extensively documented. The process involves several steps where the compound acts as an essential precursor in producing active pharmaceutical ingredients .
  • Antitumor Efficacy : A study evaluated the antitumor properties of a closely related derivative on MCF7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a chemotherapeutic agent .

Research Findings

Recent findings suggest that modifications to the piperazine ring enhance biological activity. For example, substituents on the aromatic ring have been shown to influence both potency and selectivity towards various biological targets.

ModificationEffect on Activity
4-Methyl substitutionIncreased antibacterial potency
Hydroxyl groupsEnhanced solubility and bioavailability

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